Cocamidopropyl betaine
Overview
Description
Cocamidopropyl betaine is a useful research compound. Its molecular formula is C19H38N2O3 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.28824308 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8191. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cocamidopropyl betaine (CAPB) is primarily targeted at dirt, oil, and impurities on the skin and hair . It acts as a surfactant, meaning it binds to these targets, making them easier to wash off .
Mode of Action
CAPB is a zwitterionic surfactant, which means it has both a positively charged (cationic) and a negatively charged (anionic) part of its structure . This allows CAPB to act as a surfactant and contribute to the foaming and cleaning properties of various personal care and cleaning products . It is known for its mildness and ability to produce rich lather products, such as shampoos, body washes, liquid soaps, and other cosmetic and toiletry items .
Biochemical Pathways
It is known that capb functions as a surfactant, facilitating the removal of dirt, oil, and impurities from the skin and hair . Its amphoteric nature enables it to act as a mild cleanser without causing excessive dryness or irritation .
Pharmacokinetics
It is known that capb is used at concentrations up to 30% in cosmetics . The systemic exposure dose of CAPB was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .
Result of Action
The primary result of CAPB’s action is the removal of dirt, oil, and impurities from the skin and hair . It produces a thick lather when combined with water, which helps loosen the dirt and impurities, making them easier to rinse off after cleaning . CAPB also reduces the drying effects of harsher detergents in skin and hair care products .
Action Environment
Environmental factors can influence the action of CAPB. For instance, it has been found that CAPB can form N-nitrosamines, which are carcinogenic compounds, when it reacts with other ingredients or environmental factors, such as sunlight or chlorine . Additionally, the presence of active chlorine in water can lead to the transformation of CAPB, resulting in the formation of a wide range of disinfection by-products .
Biochemical Analysis
Biochemical Properties
Cocamidopropyl betaine is a fatty acid amide containing a long hydrocarbon chain at one end and a polar group at the other . This allows this compound to act as a surfactant and as a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate .
Cellular Effects
This compound is a surfactant that lifts dirt and oil from the skin and hair . It is typically safe, but some people are sensitive to it . It can act as an anti-static agent which helps to reduce friction between the hair fibers and make them easier to comb or brush .
Molecular Mechanism
The synthesis of this compound involves the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) . In the second step, chloroacetic acid reacts with the remaining tertiary amine to form a quaternary ammonium center . The proposed mechanism of their formation involves nucleophilic substitution of the secondary amide hydrogen atom at the first stage with subsequent free radical and electrophilic addition reactions resulting in non-selective introduction of halogen atoms and hydroxyl groups in the alkyl chain .
Temporal Effects in Laboratory Settings
This compound was observed to induce mild skin irritation, eye irritation, and skin sensitization . The NOAEL of this compound was determined to be 250 mg/kg/day based on the results of a 92-day repeated-dose oral toxicity study in rats .
Dosage Effects in Animal Models
The oral LD50 of full-strength this compound was 4.91 g/kg in mice and 7.45 ml/kg in rats . The systemic exposure dose of this compound was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .
Transport and Distribution
It is known that this compound is a surfactant, which means it interacts with water, making the molecules slippery so they don’t stick together .
Properties
IUPAC Name |
2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAUOIMASANKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041282 | |
Record name | Lauramidopropyl betaine | |
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Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |
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Record name | Coco Amido Betaine | |
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CAS No. |
4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |
Record name | Lauramidopropylbetaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |
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Record name | Lauramidopropyl betaine | |
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Record name | Coco Amido Betaine | |
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Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |
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Record name | Cocamidopropyl betaine | |
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Record name | Amphoteric L | |
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Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |
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Record name | Lauramidopropyl betaine | |
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Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |
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Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |
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Record name | LAURAMIDOPROPYL BETAINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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